molecular formula C6H4BrClN2O2 B14849986 4-Bromo-2-(chloromethyl)-6-nitropyridine CAS No. 1393531-70-8

4-Bromo-2-(chloromethyl)-6-nitropyridine

Cat. No.: B14849986
CAS No.: 1393531-70-8
M. Wt: 251.46 g/mol
InChI Key: DJNSVFJLEJBQKA-UHFFFAOYSA-N
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Description

4-Bromo-2-(chloromethyl)-6-nitropyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(chloromethyl)-6-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 2-(chloromethyl)-6-nitropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(chloromethyl)-6-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Products include 4-Bromo-2-(azidomethyl)-6-nitropyridine or 4-Bromo-2-(thiocyanatomethyl)-6-nitropyridine.

    Reduction: The major product is 4-Bromo-2-(chloromethyl)-6-aminopyridine.

Scientific Research Applications

4-Bromo-2-(chloromethyl)-6-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)-6-nitropyridine involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like nitro and halogens makes the compound highly reactive. It can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(chloromethyl)-6-aminopyridine: Similar structure but with an amino group instead of a nitro group.

    2-Bromo-4-chloromethyl-6-nitropyridine: Positional isomer with bromine and chlorine atoms swapped.

    4-Bromo-2,6-dichloropyridine: Lacks the nitro group but has two chlorine atoms.

Uniqueness

4-Bromo-2-(chloromethyl)-6-nitropyridine is unique due to the combination of bromine, chlorine, and nitro groups on the pyridine ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

1393531-70-8

Molecular Formula

C6H4BrClN2O2

Molecular Weight

251.46 g/mol

IUPAC Name

4-bromo-2-(chloromethyl)-6-nitropyridine

InChI

InChI=1S/C6H4BrClN2O2/c7-4-1-5(3-8)9-6(2-4)10(11)12/h1-2H,3H2

InChI Key

DJNSVFJLEJBQKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)[N+](=O)[O-])Br

Origin of Product

United States

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